[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol
Description
[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at the 2-position and a hydroxymethyl (-CH2OH) group at the 4-position. This compound has been investigated in medicinal chemistry for its structural versatility, particularly in modulating ion channels or enzyme targets due to its hydrogen-bonding capability .
Properties
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7-5-10(6-16)13-11(12-7)15-9(3)4-8(2)14-15/h4-5,16H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSYEESCWBPCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1697407-08-1 | |
| Record name | [2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
This compound is a derivative of 3,5-dimethylpyrazole, which is known to be a precursor to a variety of ligands widely studied in coordination chemistry. .
Mode of Action
It’s known that certain derivatives of 3,5-dimethylpyrazole exhibit glutathione peroxidase-like catalytic activities. These compounds can reduce hydrogen peroxide in the presence of an organoselenium compound. The catalytic reaction proceeds through a selenoxide intermediate
Biochemical Pathways
Given its potential glutathione peroxidase-like activity, it may be involved in the glutathione metabolism pathway. Glutathione peroxidase plays a crucial role in protecting the organism from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water.
Result of Action
If it indeed exhibits glutathione peroxidase-like activity, it could potentially protect cells from oxidative damage by neutralizing harmful peroxides. This could have implications for various health conditions related to oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer.
Biological Activity
The compound [2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol, often referred to as BDBM80024, is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, molecular interactions, and potential therapeutic applications based on diverse research findings.
Antibacterial Activity
Research has demonstrated that compounds derived from pyrazole and pyrimidine exhibit significant antibacterial properties. In particular, studies have shown that this compound has been evaluated against various bacterial strains.
Case Study: Antibacterial Efficacy
A study conducted by the Sanford-Burnham Center for Chemical Genomics reported the compound's inhibitory activity against several bacterial targets. The following table summarizes the IC50 values observed:
| Target | IC50 (nM) | Description |
|---|---|---|
| C-C chemokine receptor type 6 | >66,600 | High IC50 indicates low affinity for this target |
| Beta-galactosidase (E. coli) | >66,600 | Similar results suggest limited antibacterial efficacy |
These findings indicate that while the compound shows some interaction with bacterial enzymes, its effectiveness may be limited against certain strains or enzymes.
The mechanism by which this compound exerts its antibacterial effects is likely related to its ability to bind to specific protein targets involved in bacterial metabolism. Molecular docking studies have suggested that this compound may interact with active sites of key bacterial proteins, thereby inhibiting their function.
Molecular Docking Studies
Molecular docking simulations provide insight into how this compound interacts at the molecular level with bacterial proteins. For instance:
- Binding Affinity : The binding affinity of the compound to various targets was assessed using computational methods. The results showed favorable interactions with certain active sites, indicating potential for further development as an antibacterial agent.
Comparison with Similar Compounds
Key Data Table: Comparative Analysis of Selected Compounds
Research Findings and Implications
- Synthetic Accessibility: Pyrimidine derivatives with methanol groups (e.g., the target compound) are synthesized in moderate-to-high yields (e.g., 79% for Compound 2c ), whereas tetrazines require precise control of substituents to avoid side reactions .
- Biological Relevance : The hydroxymethyl group in the target compound offers a balance between solubility and bioavailability, making it preferable over methyl or aryl analogues in drug design .
- Material Science Applications : Tetrazine derivatives excel in click chemistry, while pyrimidines with coordinating groups (e.g., pyrazole) are suited for metal-organic frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
